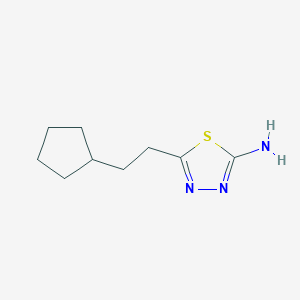

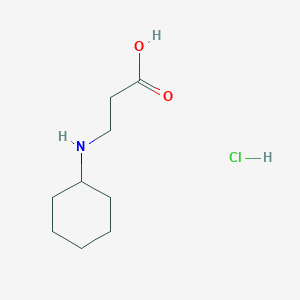

2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Antiviral Activity

Thiazole derivatives, including those similar to 2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide, have been studied for their antiviral properties. Srivastava et al. (1977) described the synthesis of thiazole nucleosides, highlighting their in vitro activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. These compounds were also evaluated as potential inhibitors of purine nucleotide biosynthesis, suggesting a broad spectrum of potential antiviral applications (Srivastava et al., 1977).

Anticancer Potential

Lombardo et al. (2004) discovered a series of thiazole-5-carboxamides, similar in structure to the subject compound, showing excellent antiproliferative activity against various cancer cell lines. One compound in particular demonstrated complete tumor regressions and low toxicity in a chronic myelogenous leukemia model, indicating significant potential for anticancer therapy (Lombardo et al., 2004).

Antibacterial and Antimicrobial Effects

Ahmed (2007) synthesized compounds related to thiazole carboxamides and studied their effects as antibiotics against both Gram-positive and Gram-negative bacteria. This research highlights the potential of thiazole derivatives in combating bacterial infections (Ahmed, 2007).

Corrosion Inhibition

Khaled and Amin (2009) explored the use of thiazole derivatives in corrosion inhibition. Their study on mild steel in sulfuric acid solutions demonstrated that thiazole compounds can effectively protect against corrosion, suggesting industrial applications for these chemicals (Khaled & Amin, 2009).

Antifungal Properties

Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and similar compounds. Their results showed significant growth inhibition against various phytopathogenic fungi, indicating the utility of thiazole derivatives in agricultural and pharmaceutical applications (Vicentini et al., 2007).

Photosynthetic Electron Transport Inhibition

Vicentini et al. (2005) synthesized new pyrazoles, including thiazole derivatives, and screened them as potential inhibitors of photosynthetic electron transport. This study suggests possible applications in developing new herbicides or studying the photosynthetic process (Vicentini et al., 2005).

Mechanism of Action

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . The specific targets of this compound would depend on the exact configuration and functional groups present.

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The affected pathways would depend on the specific targets and mode of action of the compound. Indole derivatives, for example, are involved in a wide range of biological pathways due to their broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, indole derivatives with antiviral activity have been found to inhibit viral replication .

Properties

IUPAC Name |

2-[(3-methylphenyl)carbamoylamino]-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-13-6-5-7-15(8-13)23-19(27)25-20-24-17(12-28-20)18(26)22-16-9-14(2)10-21(3,4)11-16/h5-8,12,14,16H,9-11H2,1-4H3,(H,22,26)(H2,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJMDSFGUYPTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B2936273.png)

![1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2936276.png)

![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)

![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)

![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)

![Tert-butyl 3-[2-(but-2-ynoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2936284.png)

![3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2936285.png)

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)